Oxadimedine hydrochloride
Description
Historical Context of First-Generation Antihistamines and Related Chemical Entities
The development of first-generation antihistamines in the 1930s and 1940s represented a landmark in the treatment of allergic diseases. nih.gov These compounds were the first effective agents for mitigating symptoms of conditions like allergic rhinitis and urticaria. researchgate.net The initial discovery began with piperoxan (B1220614) in 1933, though it proved too toxic for human use. nih.gov This led to the development of phenbenzamine (B1679789) in 1942, the first antihistamine to see clinical use. nih.gov
These early drugs function primarily as inverse agonists at the H1 histamine (B1213489) receptor. researchgate.net By binding to the receptor, they not only block the action of histamine but also reduce the receptor's basal activity, thereby alleviating allergic reactions. researchgate.net Structurally, first-generation antihistamines are a diverse group but often share a common ethylamine (B1201723) core. They are classified into groups such as ethylenediamines, ethanolamines, and alkylamines. researchgate.net
A defining characteristic of this class is its ability to cross the blood-brain barrier, which results in notable sedative effects. innovareacademics.inglobalresearchonline.net This lack of receptor selectivity also leads to anticholinergic effects like dry mouth and dizziness. researchgate.net Despite these side effects, they were the cornerstone of allergy treatment for decades, and many, such as diphenhydramine (B27) and chlorpheniramine, remain in use today. nih.govtexas.gov The introduction of less sedating second-generation antihistamines, starting with terfenadine (B1681261) in 1973, marked a significant evolution in the field, offering improved safety profiles. nih.govohsu.edu
Table 1: Representative First-Generation Antihistamines
| Compound Name | Chemical Class | Year Introduced/Synthesized |
|---|---|---|
| Phenbenzamine | Ethylenediamine (B42938) | 1942 nih.gov |
| Diphenhydramine | Ethanolamine | 1943 nih.gov |
| Tripelennamine | Ethylenediamine | 1946 (patented) nih.gov |
| Promethazine | Phenothiazine | 1947 (synthesized) nih.gov |
| Chlorphenamine | Alkylamine | 1951 (synthesized) nih.gov |
Overview of Benzofuran-Containing and Related Pharmaceutical Compounds
Oxadimedine (B100895) hydrochloride belongs to the benzoxazole (B165842) class of compounds, a heterocyclic aromatic structure where a benzene (B151609) ring is fused to an oxazole (B20620) ring. globalresearchonline.netepa.gov Benzoxazoles are structurally related to benzofurans, which are also prevalent in medicinal chemistry. jrespharm.com These scaffolds are considered "privileged structures" because they can bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net
The benzoxazole nucleus and its derivatives are known to exhibit an impressive range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties. nih.govinnovareacademics.in This versatility has made them a focus for synthetic organic chemists and drug discovery programs. globalresearchonline.net A slight modification in the substitution pattern on the benzoxazole ring can lead to significant differences in pharmacological activity, making it a highly adaptable framework for drug design. innovareacademics.in
Several marketed drugs incorporate the benzoxazole core, highlighting its therapeutic importance. Examples include the nonsteroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen, and the muscle relaxant chlorzoxazone. nih.gov The broad utility of this chemical family underscores the significance of compounds like Oxadimedine, as they contribute to the broader understanding of how this scaffold can be utilized to create new therapeutic agents. researchgate.netjrespharm.com
Table 2: Reported Pharmacological Activities of Benzoxazole Derivatives
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains, including resistant isolates. nih.govinnovareacademics.in |
| Anticancer | Shows cytotoxic effects against various cancer cell lines through mechanisms like kinase inhibition and apoptosis induction. nih.govjrespharm.com |
| Anti-inflammatory | Found in nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov |
| Antihistamine | The benzoxazole core is part of molecules with H1 receptor antagonistic activity. nih.gov |
| Anticonvulsant | Certain derivatives have shown potential in controlling seizures. innovareacademics.inglobalresearchonline.net |
| Antiviral | Activity has been reported against viruses such as Hepatitis C. nih.gov |
Rationale for Continued Academic Investigation of Oxadimedine Hydrochloride
Re-evaluation of Discontinued (B1498344) Pharmaceutical Agents for Novel Insights
The landscape of pharmaceuticals includes many compounds that were discontinued for reasons unrelated to significant safety or efficacy issues, such as strategic business decisions or shifting market dynamics. evitachem.com This collection of shelved drugs represents a valuable resource for modern research. evitachem.comoup.com The process of finding new uses for existing or discontinued drugs, known as drug repositioning or repurposing, is an increasingly attractive strategy due to its potential to reduce the time and cost associated with novel drug development. ohsu.edu
Re-evaluating a discontinued agent like this compound can be scientifically fruitful. With advancements in screening technologies and a deeper understanding of disease biology, researchers can test such compounds against new targets or for new indications that were not considered during their initial development. ohsu.edu For instance, older antihistamines have been studied for new roles in oncology. medicaljournalssweden.se Even if a compound is not revived for clinical use, studying its biological activity can provide crucial data. For example, understanding the specific reasons for its discontinuation—be it poor pharmacokinetics, off-target effects, or manufacturing challenges—can yield valuable lessons for current drug discovery programs. oup.comyoutube.com
Contribution to Fundamental Pharmacological Understanding
Studying older, often less selective, compounds provides a unique opportunity to deepen our fundamental knowledge of pharmacology. The analysis of how a molecule like this compound interacts with its primary target, the H1 receptor, as well as any off-targets, helps in building comprehensive structure-activity relationship (SAR) models. youtube.comnih.gov SAR studies investigate how the chemical structure of a compound determines its biological function, which is a cornerstone of medicinal chemistry. youtube.com
Table 3: Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine hydrochloride | C18H22ClN3O scribd.com |
| Oxadimedine | N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine | C18H21N3O smolecule.com |
| Benzofuran | 1-Benzofuran | C8H6O |
| Benzoxazole | 1,3-Benzoxazole | C7H5NO globalresearchonline.net |
| Phenbenzamine | N-Benzyl-N',N'-dimethyl-N-phenylethane-1,2-diamine | C17H22N2 |
| Diphenhydramine | 2-(Diphenylmethoxy)-N,N-dimethylethanamine | C17H21NO |
| Chlorphenamine | 3-(4-Chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine | C16H19ClN2 |
| Hydroxyzine | 2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]ethanol | C21H27ClN2O2 |
| Terfenadine | 1-(4-tert-Butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-ol | C32H41NO2 |
| Flunoxaprofen | (RS)-2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | C16H12FNO3 |
| Benoxaprofen | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | C16H12ClNO3 |
| Chlorzoxazone | 5-Chloro-3H-1,3-benzoxazol-2-one | C7H4ClNO2 |
| Piperoxan | 1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)piperidine | C14H19NO2 |
| Tripelennamine | N-Benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | C16H21N3 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6314-69-8 |
|---|---|
Molecular Formula |
C18H22ClN3O |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H21N3O.ClH/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
JOKATFFVOZHQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modificational Strategies of Oxadimedine Hydrochloride
Established and Hypothetical Synthetic Routes for Oxadimedine (B100895) Core Structure
The synthesis of the Oxadimedine core, N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine, can be logically approached through the construction of the 2-aminobenzoxazole (B146116) moiety followed by appropriate functionalization.
Alkylation Approaches Involving Benzofuran Precursors
While the term "benzofuran precursors" is used, the core of Oxadimedine is a benzoxazole (B165842). Benzoxazoles are structurally related to benzofurans, with a nitrogen atom replacing a carbon atom in the five-membered ring. wikipedia.org Synthetic strategies for benzoxazoles often serve as a blueprint for understanding the formation of the Oxadimedine core.
A plausible and established method for constructing the 2-aminobenzoxazole core involves the reaction of a 2-aminophenol (B121084) with a cyanating agent. nih.gov For instance, the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (BrCN) is a known method, although the high toxicity of BrCN is a significant drawback. nih.gov Safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS), have been developed for the synthesis of 2-aminobenzoxazoles. nih.govorganic-chemistry.org
Once the 2-aminobenzoxazole scaffold is in place, the subsequent step would involve the introduction of the N-benzyl-N,N-dimethylethane-1,2-diamine side chain. This can be conceptualized as an N-alkylation reaction. The synthesis of Oxadimedine has been described as the reaction between 1,2-ethanediamine and a derivative of 2-benzoxazole, specifically 2-benzoxazol-N-yl-N-methyl-N-(phenylmethyl)methylamine. lookchem.com A more detailed, hypothetical pathway would likely involve the regioselective N-alkylation of 2-aminobenzoxazole. The exocyclic nitrogen of 2-aminobenzoxazole can be alkylated with a suitable electrophile. A two-step alkylation process could be envisioned: first with a benzyl (B1604629) halide (e.g., benzyl bromide) and then with a 2-(dimethylamino)ethyl halide (e.g., 2-chloro-N,N-dimethylethanamine), or vice versa. The order of these alkylation steps would be crucial to avoid side reactions and ensure the desired product. The regioselectivity of the N-alkylation of 2-aminobenzothiazoles using benzylic alcohols has been demonstrated, suggesting a similar approach could be viable for 2-aminobenzoxazoles. rsc.org
A general representation of a potential synthetic approach is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Aminophenol | NCTS, LiHMDS | 2-Aminobenzoxazole |
| 2 | 2-Aminobenzoxazole, Benzyl bromide | Base (e.g., NaH) | N-Benzyl-2-aminobenzoxazole |
| 3 | N-Benzyl-2-aminobenzoxazole, 2-Chloro-N,N-dimethylethanamine | Base (e.g., K2CO3) | N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine (Oxadimedine free base) |
This table represents a hypothetical synthetic pathway based on established chemical reactions for similar structures.
Quaternization Reactions for Hydrochloride Salt Formation
The final step in the preparation of Oxadimedine hydrochloride is the formation of the hydrochloride salt. nih.gov This is a common practice in medicinal chemistry to improve the solubility and stability of basic compounds. google.com The free base of Oxadimedine contains a tertiary amine in the dimethylaminoethyl side chain, which is the most basic site and readily undergoes protonation.
The formation of the hydrochloride salt is typically achieved by treating a solution of the Oxadimedine free base with hydrochloric acid. reddit.comresearchgate.net This can be done using aqueous hydrochloric acid or by bubbling anhydrous hydrogen chloride gas through a solution of the free base in an appropriate organic solvent, such as diethyl ether or toluene. google.comresearchgate.net The choice of solvent and the form of HCl can influence the crystallinity and purity of the final salt. google.com The use of trialkylsilyl halides has also been reported as a method for the preparation of hydrochloride salts. google.com
| Method | Reagents | Solvent | Outcome |
| Aqueous Method | Oxadimedine free base, Aqueous HCl | Water, or a miscible co-solvent | This compound (may require purification to remove excess water) |
| Anhydrous Method | Oxadimedine free base, Anhydrous HCl gas | Anhydrous organic solvent (e.g., diethyl ether, toluene) | Crystalline this compound |
This table outlines general methods for hydrochloride salt formation applicable to Oxadimedine.
Design Principles for Modifying the Oxadimedine Scaffold
The chemical modification of a lead compound like Oxadimedine is a key strategy in drug discovery to optimize its biological activity, selectivity, and pharmacokinetic properties. The following sections explore the potential for modification at different sites of the Oxadimedine scaffold based on structure-activity relationship (SAR) studies of analogous compounds.
Exploration of the Benzyl Group
The benzyl group in Oxadimedine is a significant structural feature that can be modified to explore its impact on biological activity. SAR studies on related compounds, such as YC-1 analogs, have shown that substitutions on the phenyl ring of the benzyl group can significantly influence activity. nih.gov For instance, the introduction of fluoro or cyano groups at the ortho position of the benzene (B151609) ring has been shown to enhance inhibitory activity in some systems, while substitutions at the meta or para positions led to reduced activity. nih.gov
Furthermore, replacing the benzyl group with other aromatic or heteroaromatic rings could also be a viable strategy. The conversion of a benzyl group to a hydrogen atom has been shown to significantly reduce the antiplatelet activity of YC-1 analogs, indicating the importance of an aromatic ring at this position. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) | To probe electronic and steric requirements for activity. nih.gov | Enhanced or diminished biological activity. |
| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | To explore different binding interactions and physicochemical properties. | Altered target affinity and selectivity. |
| Introduction of substituents on the benzylic carbon | To investigate the role of the benzylic position in target interaction. nih.gov | Modified potency and selectivity. |
This table provides a summary of potential modifications to the benzyl group based on SAR studies of analogous compounds.
Analysis of the Dimethylaminoethyl Side Chain
Potential modifications could include altering the length of the ethyl chain, changing the nature of the substituents on the terminal nitrogen, or replacing the entire side chain with other polar moieties. For example, replacing the dimethylamino group with other alkylamines, or even incorporating it into a heterocyclic ring like piperazine, could lead to changes in basicity and steric bulk, which in turn could affect target binding. ucsd.edu
| Modification Strategy | Rationale | Potential Outcome |
| Varying the length of the alkyl chain (e.g., from ethyl to propyl) | To optimize the distance between the benzoxazole core and the terminal amine. | Altered binding affinity. |
| Modifying the substituents on the terminal nitrogen (e.g., from methyl to ethyl or cyclic amines) | To investigate the influence of steric bulk and basicity on activity. nih.gov | Changes in potency and selectivity. |
| Replacing the dimethylaminoethyl group with other polar side chains | To explore alternative interactions with the biological target. | Modified biological activity and pharmacokinetic profile. |
This table outlines potential modifications to the dimethylaminoethyl side chain and their rationale.
Modifications of the Fused Benzofuran Ring System
As previously noted, the core of Oxadimedine is a benzoxazole, not a benzofuran. Modifications to the benzoxazole ring system itself present another avenue for structural diversification. The benzoxazole ring is a common scaffold in many biologically active compounds, and its modification has been extensively studied. nih.govnih.govnih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of substituents on the benzene ring of the benzoxazole | To modulate the electronic properties and steric profile of the core scaffold. nih.govmdpi.com | Altered target affinity and selectivity. |
| Isosteric replacement of the benzoxazole ring (e.g., with benzothiazole (B30560) or benzimidazole) | To investigate the importance of the heteroatoms in the ring system for biological activity. wikipedia.orgnih.gov | Significant changes in the biological profile of the compound. |
This table summarizes potential modifications to the benzoxazole ring system.
Influence of Salt Formation on Research Properties (e.g., Aqueous Solubility Enhancement for in vitro and in vivo Studies)
The conversion of a parent compound into a salt form is a widely utilized strategy in pharmaceutical sciences to improve the physicochemical properties of a drug candidate. For weakly basic compounds, the formation of a hydrochloride (HCl) salt, such as this compound, is a common approach to enhance aqueous solubility and dissolution rates, which are critical parameters for preclinical research. nih.govsrce.hr Enhanced solubility is paramount for the successful execution of in vitro assays and for achieving adequate exposure in in vivo studies. nih.gov
The primary advantage of forming a hydrochloride salt is the significant increase in aqueous solubility compared to the corresponding free base. srce.hr This is because the salt form readily dissociates in water, yielding the protonated, more polar, and thus more water-soluble, form of the compound. This property is crucial for preparing stock solutions for in vitro experiments, such as cell-based assays or enzyme inhibition studies, which are typically conducted in aqueous buffer systems. researchgate.net
In the context of in vivo research, enhanced solubility often translates to an improved dissolution rate in the gastrointestinal tract, which can lead to better absorption and higher bioavailability. rjpdft.com However, the formation of a hydrochloride salt does not universally guarantee improved bioavailability. rjpdft.com The solubility of hydrochloride salts can be influenced by the "common ion effect," where the presence of chloride ions (for instance, in the hydrochloric acid of gastric fluid) can suppress the dissolution of the salt. jst.go.jpumaryland.edu This can, in some cases, lead to the free base having a higher dissolution rate and achieving a higher concentration in the stomach than its hydrochloride salt. jst.go.jpjst.go.jp
The selection of a salt form is therefore a critical step in drug development, involving a careful balance of properties. The case of telmisartan, an anti-hypertensive drug with poor aqueous solubility, illustrates the benefits. Formation of its hydrochloride salts enhanced solubility by approximately 10 to 20 times compared to the free base. mdpi.com Similarly, studies on other basic drugs have consistently shown that salt forms, including hydrochlorides and mesylates, can dramatically increase solubility over the free base. nih.govresearchgate.net
Below are data tables illustrating the comparative solubility of free bases and their corresponding hydrochloride salts for various compounds, demonstrating the general principle of solubility enhancement through salt formation.
Table 1: pH-Solubility Profile Comparison for Sibutramine Free Base and Hydrochloride Salt at 25°C srce.hr This table illustrates how the solubility of the hydrochloride salt is significantly higher at acidic pH values compared to the free base.
| pH | Form | Solubility (mg/mL) |
| 2.0 | Hydrochloride Salt | > 1000 |
| 4.0 | Hydrochloride Salt | > 1000 |
| 6.0 | Hydrochloride Salt | ~250 |
| 7.4 | Free Base/Salt | ~10 |
| 9.0 | Free Base | < 1 |
Table 2: Comparative Solubility of Haloperidol Free Base and its Salts researchgate.netThis table shows the increased solubility of salt forms (hydrochloride and mesylate) compared to the free base across a range of pH values.
| pH | Haloperidol Free Base (mg/mL) | Haloperidol HCl Salt (mg/mL) | Haloperidol Mesylate Salt (mg/mL) |
| 2.0 | ~0.1 | ~0.1 | ~0.2 |
| 3.0 | < 0.01 | ~0.3 | ~2.0 |
| 4.0 | < 0.01 | ~1.0 | ~10.0 |
| 5.0 | < 0.01 | ~0.5 | ~8.0 |
The decision to use a hydrochloride salt like this compound in research is thus driven by the critical need for sufficient aqueous solubility to enable robust in vitro and in vivo evaluation. nih.govnih.gov While potential complexities like the common ion effect exist, the hydrochloride salt form often provides the necessary physicochemical properties to facilitate initial preclinical studies. rjpdft.comjst.go.jp The improved stability and handling characteristics of the crystalline salt form are also advantageous in a laboratory setting. srce.hrlookchem.com
Pharmacological Investigations of Oxadimedine Hydrochloride Preclinical Focus
Mechanism of Action Studies at Molecular and Cellular Levels
The dual pharmacological profile of Oxadimedine (B100895) hydrochloride as both an antihistamine and a local anesthetic suggests complex interactions with specific molecular targets. The following sections detail the preclinical investigations into these mechanisms.
Preclinical Pharmacokinetics (ADME) of Oxadimedine Hydrochloride
In vivo Distribution and Excretion in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental in preclinical development. These studies are crucial for designing toxicology and pharmacology experiments and for predicting the compound's behavior in humans. Animal models, most commonly rodents (rats and mice), are extensively used for these investigations.
Tissue Distribution Studies (e.g., QWBA)
Tissue distribution studies aim to determine where a drug compound travels in the body and at what concentration it accumulates in various organs and tissues. A key technique for this is Quantitative Whole-Body Autoradiography (QWBA).
In a typical QWBA study, a radiolabeled version of the test compound (e.g., with Carbon-14 or Tritium) is administered to animals, often rats. wuxiapptec.comnih.gov At various time points after administration, the animals are euthanized and flash-frozen. The frozen carcasses are then sectioned into extremely thin slices using a cryomicrotome. These whole-body slices are exposed to a phosphor-imaging plate, which captures the radiation emitted from the labeled compound. wuxiapptec.com This process generates detailed images showing the distribution of the compound throughout the entire body. By comparing the image intensity to a set of standards, the concentration of the drug and its metabolites in any tissue can be quantified. nih.govqps.com
QWBA studies can reveal:
Rate and extent of distribution: How quickly the compound reaches various tissues.
Sites of accumulation: Organs or tissues where the compound concentrates. nih.gov
Penetration of physiological barriers: Whether the compound can cross barriers like the blood-brain barrier or the placenta.
Routes of elimination: Preliminary evidence of clearance through organs like the liver and kidneys. qps.com
Below is an illustrative example of the type of data that a QWBA study might generate for a hypothetical compound.
Table 1: Illustrative Tissue Distribution Data from a QWBA Study in Rats This table is a hypothetical example and does not represent data for this compound.
| Tissue | Concentration (ng-equivalents/g) at 2h | Concentration (ng-equivalents/g) at 8h | Concentration (ng-equivalents/g) at 24h |
| Blood | 150 | 50 | 5 |
| Liver | 2500 | 800 | 100 |
| Kidneys | 1800 | 600 | 75 |
| Brain | 20 | <5 | <5 |
| Lungs | 450 | 150 | 20 |
| Adipose Tissue | 300 | 500 | 400 |
Elimination Pathways and Clearance Mechanisms
Following distribution, the body works to eliminate the drug. Elimination studies are designed to identify the primary routes (e.g., urine, feces, bile) and the rate at which the compound and its metabolites are removed from the body. wuxiapptec.com These studies often involve housing the animals in specialized metabolic cages that allow for the separate collection of urine and feces over an extended period after dosing with the radiolabeled compound.
The collected samples are then analyzed to quantify the amount of radioactivity, which corresponds to the total amount of drug-related material excreted. wuxiapptec.com This helps in determining the "mass balance," ensuring that all of the administered radioactive dose can be accounted for. wuxiapptec.com Further analysis of the excreta can identify the chemical structure of metabolites, providing insight into the metabolic pathways the drug undergoes in the liver and other tissues. nih.gov The primary mechanisms of clearance, such as renal (kidney) excretion or hepatic (liver) metabolism followed by biliary excretion, can thus be determined. mhmedical.com
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Animal Models
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). researchgate.net PK/PD modeling aims to establish a mathematical relationship between the drug concentration in the body (usually in plasma) and the magnitude of its pharmacological effect over time. nih.gov
Establishing a strong PK/PD correlation in preclinical animal models is critical for predicting a successful dosing regimen in humans. mdpi.com These studies involve measuring drug concentrations in plasma at multiple time points after administration and simultaneously measuring a specific pharmacological effect (a biomarker). For an antihistamine, this might be the inhibition of a histamine-induced response. For a local anesthetic, it could be the degree of nerve block. frontiersin.org
By correlating the drug concentration with the observed effect, researchers can determine key parameters such as:
The minimum effective concentration.
The concentration at which the maximum effect is observed.
The duration of the effect based on how long the concentration remains above the effective threshold.
This information is invaluable for optimizing dosage and administration schedules to maximize efficacy while minimizing potential for toxicity. researchgate.netnih.gov
Preclinical Pharmacodynamics and Efficacy Studies in Animal Models
These studies are designed to demonstrate that the drug has the desired therapeutic effect in a living organism and to understand the mechanism by which it produces that effect.
Assessment of Local Anesthetic Properties in Animal Models
Local anesthetic properties are assessed by evaluating the ability of a compound to block nerve conduction and prevent the sensation of pain in a localized area. nih.gov Common animal models include:
Plexus anesthesia in frogs: The test solution is applied to the abdominal pouch, and the time until the withdrawal reflex to an acid stimulus is lost is measured. researchgate.net
Infiltration anesthesia in guinea pigs: The compound is injected intradermally on the back of the animal. The area is then periodically stimulated (e.g., with a pinprick), and the presence or absence of a skin twitch response (panniculus carnosus reflex) is noted to determine the onset and duration of anesthesia. researchgate.net
Surface anesthesia in rabbits: The anesthetic solution is applied to the cornea of the rabbit's eye. The corneal reflex (blinking in response to a touch with a fine hair) is tested at intervals to determine the effectiveness of the anesthetic. researchgate.net
Sciatic nerve block in rodents: The compound is injected near the sciatic nerve, and the resulting motor and sensory block in the corresponding limb is evaluated using tests like the hot plate test or tail-flick test. frontiersin.org
These models allow for the determination of the potency, onset of action, and duration of the local anesthetic effect. mdpi.com
Studies on Central Nervous System Activity in Animal Models
Comprehensive in vivo studies focusing on the central nervous system effects of this compound are not well-documented in available research. First-generation antihistamines, such as the parent compound mepyramine, are known to cross the blood-brain barrier and cause sedation by acting on histamine (B1213489) H1 receptors in the CNS. It is presumed that this compound may exhibit similar properties, but specific behavioral assessments in animal models to confirm and quantify these effects are not readily found in published literature. Without such studies, it is not possible to compile data on parameters like locomotor activity, motor coordination, or other behavioral endpoints that would typically be evaluated to understand the CNS activity of a compound.
In vitro Studies on Target Engagement and Biological Activity
Detailed in vitro investigations to characterize the binding profile and functional activity of this compound at various receptors and molecular targets are also not widely reported. For its parent compound, mepyramine, it is well-established that it acts as a potent antagonist at the histamine H1 receptor. However, the affinity (Ki or IC50 values) of this compound for the H1 receptor, as well as its potential off-target effects on other receptors (e.g., muscarinic, adrenergic, serotonergic), have not been specifically delineated in the available scientific record. Consequently, data tables summarizing receptor binding affinities and functional assay results for this compound cannot be constructed.
Structure Activity Relationship Sar Studies of Oxadimedine Hydrochloride and Its Analogues
Elucidation of Key Pharmacophoric Features for Histamine (B1213489) H1 Antagonism
The antagonism of the histamine H1 receptor is a well-established therapeutic strategy for allergic conditions. The efficacy of H1 antagonists is largely dictated by their ability to interact with specific residues within the receptor's binding pocket. For oxadimedine (B100895) and its analogues, several key pharmacophoric features are essential for this activity.
Classical first-generation H1-antihistamines typically possess a common structural template: two aromatic rings (Ar1 and Ar2), a spacer moiety (X), and a protonatable amine group. google.comlookchem.com In oxadimedine, these features are represented by the phenyl ring and the benzoxazole (B165842) system, connected by a flexible ethylenediamine (B42938) linker to a tertiary dimethylamine (B145610) group. nih.govun.org
Aromatic Moieties (Ar1 and Ar2): The phenyl group and the benzoxazole moiety of oxadimedine serve as the two crucial aromatic systems. These lipophilic groups are believed to interact with hydrophobic pockets within the H1 receptor. The planarity and electron distribution of these rings are critical for establishing van der Waals and π-π stacking interactions with aromatic amino acid residues in the receptor, such as tryptophan and phenylalanine. ncats.io Modifications to these rings, such as the introduction of substituents, can significantly impact potency. For instance, para-substitution on the phenyl ring with electron-withdrawing or electron-donating groups can modulate the electronic character and steric bulk, thereby influencing binding affinity.
The Spacer and Linker (X and Ethylenediamine Chain): The ethylenediamine chain in oxadimedine acts as a flexible spacer, ensuring the optimal spatial orientation of the aromatic rings and the terminal amine for effective receptor interaction. google.com The nature of the atom connecting the aromatic moieties to the alkyl chain (the 'X' atom) is a key determinant of the antagonist class. lookchem.com In oxadimedine, this is a nitrogen atom, classifying it within the ethylenediamine derivative class of antihistamines. The length of this chain is also critical; typically, a two or three-atom chain provides the optimal distance of 5-6 Å between the aromatic systems and the amine nitrogen. google.com
A hypothetical SAR study might explore the following modifications to elucidate these features further:
| Analogue | Modification from Oxadimedine | Predicted Impact on H1 Antagonism |
| Analogue A | Replacement of the phenyl ring with a pyridine (B92270) ring | May alter π-π interactions and introduce potential for hydrogen bonding, potentially affecting potency and selectivity. |
| Analogue B | Substitution of the benzoxazole with a benzimidazole | The change in the heteroatom within the bicyclic system could alter hydrogen bonding capabilities and electronic properties, influencing receptor affinity. |
| Analogue C | Shortening the ethylenediamine chain to a methylene (B1212753) bridge | Likely to decrease activity significantly due to suboptimal spacing between the pharmacophoric elements. |
| Analogue D | Replacement of the dimethylamine with a diethylamine (B46881) group | Increased steric bulk may slightly decrease affinity, while increased lipophilicity could affect other properties. |
Identification of Structural Determinants for Sodium Channel Modulation
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. chemsrc.comdrugfuture.com Their modulation by small molecules can lead to local anesthetic, antiarrhythmic, and anticonvulsant effects. The interaction of blockers with these channels is often state-dependent, with higher affinity for open or inactivated states. epa.gov
The general pharmacophore for many sodium channel blockers includes a lipophilic aromatic portion, a linker chain, and a hydrophilic (often protonatable) amine group. This structural similarity to H1 antagonists explains the dual activity observed in compounds like oxadimedine.
The Lipophilic Aromatic Moiety: The phenyl and benzoxazole rings of oxadimedine provide the necessary lipophilicity to partition into the cell membrane and access the binding site within the channel pore. lookchem.com For many local anesthetic-type drugs, the aromatic ring interacts with specific amino acid residues within the S6 transmembrane segments of the sodium channel's domains. epa.gov The size, shape, and electronic nature of this aromatic system are key determinants of blocking potency. Halogenation or methylation of the aromatic ring has been shown to increase the potency of some phenol-derived sodium channel blockers.
The Linker Chain: The ethylenediamine linker in oxadimedine allows the molecule to span a certain distance within the channel pore. Its flexibility is important for adopting the correct conformation to interact with the binding site.
A table summarizing potential SAR findings for sodium channel modulation could look as follows:
| Analogue | Modification from Oxadimedine | Predicted Impact on Sodium Channel Modulation |
| Analogue E | Introduction of a chloro-substituent on the phenyl ring | Increased lipophilicity could enhance potency, as seen with other blockers. |
| Analogue F | Replacement of the benzyl (B1604629) group with a larger naphthylmethyl group | Increased aromatic surface area might enhance hydrophobic interactions within the channel, potentially increasing potency. |
| Analogue G | Quaternization of the terminal amine | The permanently charged nitrogen would prevent cell membrane passage, limiting its access to the intracellular binding site and likely reducing tonic block efficacy. |
| Analogue H | Introduction of a hydroxyl group on the benzoxazole ring | This would decrease lipophilicity and could impede high-affinity channel blockade. lookchem.com |
Impact of Molecular Structure on Preclinical ADME Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically dependent on its molecular structure. Early assessment of these properties is vital to avoid late-stage failures in drug development. nih.gov A clear SAR for ADME facilitates the design of compounds with favorable pharmacokinetic profiles. nih.gov
Absorption and Permeability: The lipophilicity of oxadimedine, conferred by its aromatic rings, is a key factor in its absorption across biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding. The protonatable amine group also plays a role, as its charge state influences solubility and permeability. In vitro models like Caco-2 permeability assays are often used to predict oral absorption. nih.gov
Distribution: The volume of distribution is influenced by factors such as plasma protein binding and tissue partitioning. The lipophilic character of oxadimedine suggests it may distribute into tissues. The degree of plasma protein binding is directly related to lipophilicity; highly lipophilic analogues would be expected to have higher binding percentages.
Metabolism: The metabolic fate of oxadimedine would likely involve several pathways. The N-demethylation of the tertiary amine is a common metabolic route for many drugs. Oxidation of the aromatic rings (phenyl and benzoxazole) by cytochrome P450 (CYP) enzymes is also a probable pathway. The specific CYP isozymes involved would need to be identified to predict potential drug-drug interactions. Structural modifications can be made to block or alter these metabolic "soft spots." For example, replacing a metabolically labile proton on an aromatic ring with a fluorine atom can enhance metabolic stability.
An illustrative ADME SAR table is presented below:
| Analogue | Structural Modification | Predicted ADME Outcome |
| Analogue I | Fluorination of the phenyl ring | May block a site of metabolism, increasing metabolic stability and half-life. |
| Analogue J | Replacement of N,N-dimethyl with a pyrrolidine (B122466) ring | Reduced lipophilicity may decrease plasma protein binding and alter metabolic pathways. |
| Analogue K | Introduction of a polar group (e.g., -OH) | Increased aqueous solubility but may decrease permeability and increase renal clearance. |
Methodological Approaches in SAR Analysis
The elucidation of structure-activity relationships relies on a combination of synthetic chemistry, biological assays, and computational modeling.
High-Throughput Screening (HTS): For large libraries of analogues, HTS techniques can be employed to rapidly assess their activity against the H1 receptor and sodium channels. This allows for the quick identification of promising candidates for further investigation.
In Vitro Assays: A battery of in vitro assays is essential for building a comprehensive SAR profile. These include:
Receptor Binding Assays: To determine the affinity (Ki) of the analogues for the histamine H1 receptor.
Functional Assays: To measure the antagonist potency (IC50) in cell-based systems, for example, by measuring the inhibition of histamine-induced calcium release.
Electrophysiology: Patch-clamp techniques are used to study the effects of the analogues on sodium currents in cells expressing specific sodium channel subtypes. This allows for the determination of potency, and the voltage- and use-dependency of the block.
ADME Assays: In vitro assays for solubility, permeability (e.g., PAMPA, Caco-2), metabolic stability (using liver microsomes or hepatocytes), and plasma protein binding are conducted early in the process. nih.gov
Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies employ computational methods to build mathematical models that correlate the chemical structure of the analogues with their biological activity. Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for activity at the H1 receptor and the sodium channel. un.org Docking studies can predict the binding mode of oxadimedine and its analogues within the target proteins, providing insights into specific molecular interactions. ncats.io These computational tools help in prioritizing the synthesis of new analogues and in understanding the SAR at a molecular level.
By integrating these diverse methodological approaches, a detailed and robust understanding of the structure-activity relationships of oxadimedine hydrochloride and its analogues can be achieved, paving the way for the rational design of superior drug candidates.
Computational Chemistry and Molecular Modeling of Oxadimedine Hydrochloride
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Modes and Affinities with Histamine (B1213489) H1 Receptors
The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that mediates allergic and inflammatory responses. nih.gov Antihistamines function by binding to this receptor, and molecular docking is a key tool for understanding these interactions. Docking studies with known H1R antagonists have identified crucial binding site residues, such as Asp107, Lys191, Trp428, and Phe432. nih.gov An antagonist like Oxadimedine (B100895) hydrochloride would be expected to form key interactions with these residues. For instance, the protonated amine group common in antihistamines often forms a salt bridge with the highly conserved Asp107 residue in the binding pocket. mdpi.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable complex and potentially higher affinity. researchgate.net
Table 1: Key Interacting Residues in the Histamine H1 Receptor Binding Site
| Residue | Interaction Type | Potential Role in Binding |
| Asp107 (D3.32) | Ionic Interaction, Hydrogen Bond | Anchors the protonated amine of the ligand. nih.govmdpi.com |
| Lys191 (K5.39) | Hydrogen Bond, Electrostatic | Interacts with polar moieties of the ligand. nih.gov |
| Trp428 (W6.48) | Hydrophobic, Pi-Pi Stacking | Forms hydrophobic interactions with aromatic rings of the ligand. nih.gov |
| Phe432 (F6.52) | Hydrophobic, Pi-Pi Stacking | Contributes to the hydrophobic pocket and interacts with the ligand. nih.gov |
This table represents a generalized summary of key residues based on studies of various H1R antagonists. The specific interactions for Oxadimedine hydrochloride would require a dedicated docking study.
Interaction Analysis with Sodium Channels
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. While less common than H1R antagonism, some antihistamines exhibit activity at sodium channels. Computational analysis would involve docking this compound into a model of a relevant sodium channel subtype. Such simulations would aim to identify the specific binding site—whether in the channel pore or at an allosteric site—and the key amino acid residues involved in the interaction. The analysis would focus on hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding.
Quantum Chemical Calculations and Molecular Electrostatic Potential (MEP) Mapping
Quantum chemical calculations provide detailed information about the electronic structure of a molecule. aspbs.com These methods are fundamental to understanding a molecule's intrinsic properties and reactivity.
Identification of Reactive Sites and Polarity
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is a powerful tool for identifying reactive sites. The MEP map uses a color scale to indicate different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites susceptible to electrophilic attack. walisongo.ac.id
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack. walisongo.ac.id
Green regions represent areas of neutral potential. researchgate.net
For this compound, an MEP map would likely show a region of high positive potential around the protonated amine group and negative potential near any electronegative atoms like oxygen, highlighting the key areas for intermolecular interactions. uni-muenchen.denih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govmdpi.com They provide insights into the flexibility and conformational stability of both ligands and their protein targets. frontiersin.org An MD simulation of the this compound-H1R complex would reveal how the ligand and protein move and adapt to each other. Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation time. mdpi.com A stable RMSD value suggests that the binding pose predicted by docking is maintained. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and provide a more dynamic and realistic picture of the binding event than static docking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov To develop a QSAR model for a class of compounds like antihistamines, a dataset of molecules with known activities (e.g., H1R binding affinities) is required. europa.eu Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape). nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.gov The development of a specific QSAR model for this compound would necessitate a dataset of structurally similar compounds with measured biological activities.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| 1D Descriptors | Molecular Weight, logP, Number of Hydrogen Bond Donors/Acceptors | Physicochemical properties, Lipophilicity. nih.gov |
| 2D Descriptors | Topological Indices (e.g., Wiener index), Molecular Connectivity Indices | Structural branching, Size, Shape. nih.gov |
| 3D Descriptors | Molecular Surface Area, Molecular Volume, Shape Indices | Three-dimensional conformation and shape. |
Predictive Modeling for Biological Activity
Predictive modeling of biological activity, often through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. brieflands.commdpi.com QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. epa.gov The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. nih.gov
The process of building a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target is compiled. researchgate.net For each molecule, a set of numerical values known as molecular descriptors are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical properties. derpharmachemica.comscribd.com
Machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Machines (SVM), are then used to build a mathematical model that links the descriptors to the biological activity. epa.govpreprints.org Once validated, this model can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a hypothetical QSAR study of this compound and its analogs, one might investigate their potential as kinase inhibitors, a common target class in drug discovery. researchgate.net A set of descriptors would be calculated for each analog. An illustrative set of such descriptors is presented in Table 1.
Table 1: Illustrative Physicochemical Descriptors for a Hypothetical QSAR Model of this compound Analogs
This table is for illustrative purposes and does not represent actual data for this compound.
| Descriptor | Description | Illustrative Value for this compound |
|---|---|---|
| MW | Molecular Weight | 331.84 |
| logP | Octanol-water partition coefficient | 3.5 |
| HBD | Hydrogen Bond Donors | 0 |
| HBA | Hydrogen Bond Acceptors | 4 |
| TPSA | Topological Polar Surface Area | 41.5 Ų |
| nRotB | Number of Rotatable Bonds | 5 |
Using these descriptors, a QSAR model could be developed. The performance of such a model is typically evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for a test set of compounds. acs.org An example of the output from a hypothetical QSAR model is shown in Table 2, comparing the actual and predicted biological activities.
Table 2: Illustrative QSAR Model Predictions for Biological Activity
This table is for illustrative purposes and does not represent actual data for this compound.
| Compound | Actual pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| Analog 1 | 7.2 | 7.1 | 0.1 |
| Analog 2 | 6.8 | 6.9 | -0.1 |
| Analog 3 | 7.5 | 7.4 | 0.1 |
| Analog 4 | 6.5 | 6.6 | -0.1 |
| Oxadimedine | Unknown | 7.3 | N/A |
Such models can guide the synthesis of new analogs with potentially improved activity. acs.org
In silico Prediction of Preclinical ADMET Properties
A significant cause of late-stage drug candidate failure is an unfavorable ADMET profile. mdpi.com In silico ADMET prediction tools are therefore crucial for early-stage risk assessment. nih.govacs.org These computational models predict various pharmacokinetic and toxicological properties of a molecule based on its structure. nih.gov This allows for the early identification and filtering of compounds that are likely to have poor bioavailability or to be toxic. sci-hub.se
A wide range of ADMET properties can be predicted using various computational models, many of which are based on machine learning algorithms trained on large datasets of experimental data. researchgate.netnih.gov These properties include, but are not limited to:
Absorption: Prediction of properties like human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers.
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). brieflands.comacs.org
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Prediction of various toxicities, such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test). oup.com
For this compound, a hypothetical in silico ADMET profile could be generated using various predictive models. The results would typically be presented in a table, providing a comprehensive overview of the compound's potential pharmacokinetic and toxicological characteristics. An illustrative ADMET prediction for this compound is shown in Table 3.
Table 3: Illustrative In Silico Preclinical ADMET Profile for this compound
This table is for illustrative purposes and does not represent actual data for this compound. The predicted values are based on typical outputs from ADMET prediction software.
| ADMET Property | Endpoint | Predicted Value/Class | Confidence |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | High |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Moderate | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | High | High |
| Plasma Protein Binding (%) | > 90% | Moderate | |
| Metabolism | CYP2D6 Substrate | Yes | High |
| CYP3A4 Substrate | Yes | Moderate | |
| CYP2D6 Inhibitor | No | High | |
| CYP3A4 Inhibitor | No | High | |
| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Probable | Moderate |
| Toxicity | hERG Inhibition | Low Risk | High |
| Ames Mutagenicity | Negative | High | |
| Hepatotoxicity (DILI) | Low Risk | Moderate |
These predictive models play a vital role in modern drug discovery by enabling the early-stage evaluation of key drug-like properties, thereby helping to reduce the high attrition rates in drug development. researchgate.netacs.org
Research on Analogues and Derivatives of Oxadimedine Hydrochloride
Synthesis and Biological Evaluation of Structural Analogues
The synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). This process typically involves the systematic modification of a lead compound, in this case, oxadimedine (B100895) hydrochloride, to generate a library of related molecules. These modifications can include altering functional groups, changing the size or shape of the carbon skeleton, or introducing different substituents.
The general workflow for such an investigation would involve:
Design of Analogues: Based on the structure of oxadimedine hydrochloride, medicinal chemists would propose modifications to different parts of the molecule. For instance, if the parent compound contains a specific aromatic ring, analogues with different substituents on that ring (e.g., halogens, alkyl groups, methoxy (B1213986) groups) might be synthesized.
Chemical Synthesis: The designed analogues would then be synthesized in the laboratory. Various synthetic routes could be employed, depending on the complexity of the target molecules.
Biological Evaluation: Once synthesized and purified, the analogues would be subjected to a battery of biological assays to determine their pharmacological properties. This typically includes in vitro assays to measure their binding affinity for their target receptor(s) and their functional activity (e.g., as agonists or antagonists).
For example, in the synthesis and evaluation of new epalrestat (B1671369) analogues, researchers introduced three structural changes to create 39 new compounds, which were then evaluated for their in vitro aldose reductase inhibitory activity. nih.gov Similarly, research on analogues of didehydroepiandrosterone involved preparing a series of steroidal analogues and evaluating their antiproliferative effects in different cancer cell lines. nih.gov
The data from these evaluations are crucial for building an SAR model. This model helps to identify which parts of the molecule are essential for its activity and which can be modified to improve its properties.
Table 1: Illustrative Example of SAR Data for a Hypothetical Series of Analogues
| Compound ID | Modification from Parent Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Parent | - | 15 | 30 |
| Analogue 1 | Addition of a methyl group | 10 | 25 |
| Analogue 2 | Replacement of phenyl with pyridyl | 50 | 100 |
| Analogue 3 | Introduction of a chlorine atom | 5 | 10 |
This table is a hypothetical representation and does not reflect actual data for this compound analogues.
Strategies for Modulating Receptor Selectivity and Potency
A key goal in drug development is to create compounds that are highly potent at their desired target while having minimal activity at other receptors, thereby reducing the potential for side effects. Several strategies can be employed to modulate the receptor selectivity and potency of a series of analogues.
Fine-tuning of Substituents: The size, electronics, and lipophilicity of substituents can have a profound impact on how a molecule interacts with its binding pocket. For example, adding a bulky group might prevent binding to a smaller, related receptor, thus improving selectivity.
Conformational Constraint: Introducing rigid elements, such as rings or double bonds, into a flexible molecule can lock it into a specific conformation that is optimal for binding to the desired target.
Isosteric Replacement: This involves replacing a functional group with another group of similar size and electronic properties. This can sometimes lead to improved potency or selectivity by altering the molecule's interaction with the receptor in subtle ways.
For instance, in the development of novel biased mu-opioid receptor agonists, researchers replaced a hydroxyphenyl ring with a naphthyl ring and a thienyl ring with phenyl or furan (B31954) rings to enhance safety and minimize adverse effects. mdpi.com
Exploration of Novel Pharmacological Activities Based on Structural Variations
During the process of synthesizing and evaluating analogues, it is not uncommon to discover that some structural variations lead to unexpected pharmacological activities. This can open up new avenues for research and potential therapeutic applications.
For example, a compound initially designed as an antagonist for a specific receptor might be found to have agonist activity at a different, unrelated receptor. This serendipitous discovery could lead to the development of a new class of drugs.
The exploration of novel activities often involves screening the synthesized analogues against a broad panel of receptors and enzymes. This "off-target" screening can provide valuable insights into the polypharmacology of a chemical series. Research into trifluoromethoxyphenyl indole (B1671886) carboxamide analogues, for example, identified them as strong inhibitors of BCR-ABL1 kinase, suggesting a potential application as anticancer agents. thesciencein.org
Development of Prodrugs and Pro-moieties (Academic Exploration of Concept)
A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. nih.gov The development of prodrugs is a well-established strategy to overcome various challenges in drug delivery, such as poor solubility, low permeability, rapid metabolism, or site-specific targeting. nih.gov
A pro-moiety is the chemical group that is attached to the active drug to form the prodrug. This moiety is designed to be cleaved off by specific enzymes or under certain physiological conditions to release the parent drug.
The key distinction between conventional prodrugs and long-acting prodrugs lies in the selection criteria for the promoieties and linkers. nih.gov For conventional prodrugs, the focus is on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug itself. nih.gov In contrast, for long-acting prodrugs, the promoiety and linker are chosen to facilitate drug delivery strategies that extend the duration of action. nih.gov
While no specific prodrugs of this compound have been described in the available literature, the conceptual framework for their design would involve:
Identifying a suitable pro-moiety: This would depend on the desired properties to be improved. For example, a lipophilic pro-moiety could be used to enhance absorption, while a hydrophilic pro-moiety could improve aqueous solubility.
Designing a cleavable linker: The linker connecting the pro-moiety to the active drug must be stable enough to allow the prodrug to reach its target but also susceptible to cleavage to release the active drug.
Evaluating the prodrug: The synthesized prodrug would need to be evaluated in vitro and in vivo to confirm that it is efficiently converted to the active drug and that it achieves the desired improvement in pharmacokinetic properties.
Analytical Methodologies for Oxadimedine Hydrochloride Research
Development and Validation of Chromatographic Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like Oxadimedine (B100895) hydrochloride due to its high resolution, sensitivity, and specificity. ijrar.org The development of an HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the analyte from potential impurities and matrix components. jchr.orgms-editions.cl Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For many hydrochloride salts, reversed-phase columns, such as a C18, are commonly employed. jchr.orgms-editions.cl
Validation of the analytical method is critical to ensure its suitability for the intended purpose. researchgate.net This process demonstrates that the method is reliable, reproducible, and accurate for the quantification of Oxadimedine hydrochloride. nih.gov
Quantifying drugs and their metabolites in complex biological matrices like plasma, serum, or tissue homogenates presents analytical challenges due to the presence of endogenous components that can interfere with the analysis. nih.govnih.gov Therefore, robust sample preparation is a crucial first step. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte of interest and remove interfering substances. researchgate.net
For instance, in the analysis of memantine (B1676192) hydrochloride in human plasma, protein precipitation with trichloroacetic acid followed by LLE was used to extract the drug. researchgate.net The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix. Once extracted, the sample is analyzed by a validated HPLC method, often coupled with a sensitive detector like UV or mass spectrometry, to achieve the necessary levels of detection and quantification. nih.govnih.gov
According to International Conference on Harmonisation (ICH) guidelines, a comprehensive validation process must assess several key performance parameters to ensure the method's reliability. nih.govturkjps.org
Specificity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Specificity is typically evaluated by comparing the chromatograms of the drug substance with those of placebo formulations and stressed samples.
Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method's linearity is evaluated across a range of concentrations, and the correlation coefficient (r²) is calculated. A typical acceptance criterion for linearity is a correlation coefficient of ≥ 0.99. jchr.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. The percentage of recovery is then calculated. ms-editions.cl
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ms-editions.cl
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. turkjps.org Variations may include changes in mobile phase composition, pH, column temperature, and flow rate. turkjps.org
The following table illustrates typical validation parameters and acceptance criteria for an HPLC method based on common pharmaceutical analysis practices.
| Validation Parameter | Typical Measurement | Common Acceptance Criteria |
| Specificity | Comparison of analyte peak with potential interferences | No interference at the retention time of the analyte peak |
| Linearity | Analysis of 5-6 concentrations across a specified range | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of known amounts of spiked analyte (e.g., 3 levels) | 98.0% - 102.0% recovery |
| Precision (Repeatability) | 6 replicate injections of the same sample | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Analysis on different days, by different analysts, or on different equipment | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | Deliberate small changes in method parameters (e.g., flow rate, pH) | System suitability parameters remain within limits; RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Method-dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Method-dependent |
Spectrophotometric Approaches for Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of pharmaceutical compounds that possess a suitable chromophore. who.intneuroquantology.com This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. neuroquantology.com
Method development involves scanning the drug solution in a suitable solvent to determine the wavelength of maximum absorbance (λmax). who.intneuroquantology.com For quantification, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. nih.gov Similar to chromatographic methods, spectrophotometric methods must also be validated for parameters such as linearity, accuracy, and precision to ensure they are suitable for their intended purpose. who.intnih.gov For example, an indirect spectrophotometric method for oxymetazoline (B75379) hydrochloride was developed based on its reaction with Fe(III) in an acidic medium, with the resulting product measured at 766 nm. researchgate.net The method was validated and showed linearity over a concentration range of 5-125 µ g/10ml . researchgate.net
Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov
The process of metabolite identification involves comparing the mass spectra of samples from in vivo or in vitro metabolism studies with that of the parent drug. thermofisher.com Common metabolic transformations, such as oxidation, hydrolysis, or conjugation, result in predictable mass shifts from the parent molecule. nih.gov For instance, an oxidation event adds 15.9949 Da to the molecular mass of the parent drug. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In MS/MS, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information that can help pinpoint the site of metabolic modification. thermofisher.compharmaron.com This detailed structural analysis is crucial for understanding the biotransformation pathways of a new chemical entity like this compound. pharmaron.com
Historical Context and Future Academic Research Directions
Factors Influencing the Initial Exploration and Subsequent Discontinuation of Oxadimedine (B100895) Hydrochloride
The initial exploration of Oxadimedine hydrochloride was likely driven by the therapeutic needs of the mid-20th century, a period marked by significant advancements in the discovery of antihistamines and local anesthetics. The dual pharmacological profile of the compound would have been of considerable interest, suggesting potential applications in treating allergic conditions and for local pain management.
The discontinuation of research and development of this compound is not explicitly documented in publicly available literature. However, several factors can be inferred to have contributed to this decision:
Efficacy and Potency: The compound may have exhibited insufficient efficacy or potency compared to other antihistamines or local anesthetics being developed concurrently. The therapeutic landscape for these drug classes was highly competitive, with numerous compounds being synthesized and evaluated.
Pharmacokinetic Profile: Unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism, or a short duration of action, could have rendered it less suitable for clinical use.
Emergence of Superior Alternatives: The development of second-generation antihistamines with improved selectivity and reduced side effects, such as sedation, may have rendered older compounds like this compound obsolete. Similarly, advances in local anesthetics would have set a higher bar for new entrants.
Strategic Decisions by Pharmaceutical Developers: Pharmaceutical companies often discontinue promising compounds for strategic reasons, including shifting research priorities, market considerations, or the high cost of clinical development.
Without specific historical documentation, these remain educated inferences based on common trends in pharmaceutical research and development.
Identification of Academic Research Gaps for this compound
The limited available information on this compound highlights significant gaps in the academic literature. A comprehensive understanding of this compound is lacking, and further research could address the following:
Mechanism of Action: While broadly classified as an antihistamine, the specific histamine (B1213489) receptor subtypes (H1, H2, etc.) it interacts with and its binding affinity have not been publicly detailed. Furthermore, the molecular targets and mechanisms underlying its local anesthetic properties are unknown.
Pharmacological Characterization: A thorough in vitro and in vivo pharmacological characterization is needed. This would involve determining its potency, efficacy, and selectivity across a range of relevant biological targets.
Metabolism and Toxicology: There is no available data on its metabolic pathways, potential for drug-drug interactions, or its comprehensive toxicological profile.
Closing these research gaps would not only provide a more complete scientific understanding of this compound but could also uncover new potential avenues for its use.
Potential for Repurposing or Structural Re-design for Novel Applications (e.g., non-CNS targets, specific receptor subtypes)
Despite its apparent discontinuation, the chemical scaffold of this compound may hold potential for drug discovery efforts through repurposing or structural re-design.
Repurposing: The existing, albeit limited, knowledge of its antihistaminic and local anesthetic effects suggests it could be screened against a broader panel of biological targets. Many compounds with initial indications have been successfully repurposed for entirely different therapeutic areas. For instance, its activity at other amine G-protein coupled receptors (GPCRs) could be explored.
Structural Re-design: The core structure of this compound could serve as a starting point for the synthesis of new chemical entities. Medicinal chemists could systematically modify its structure to:
Enhance Potency and Selectivity: By altering specific functional groups, it may be possible to design analogs with higher affinity and selectivity for specific histamine receptor subtypes or other targets. This could lead to the development of novel research tools or therapeutic agents with improved side-effect profiles.
Target Non-CNS Applications: Given that first-generation antihistamines often have central nervous system (CNS) side effects like drowsiness, structural modifications could be made to limit its ability to cross the blood-brain barrier, thereby creating peripherally-acting agents.
Explore Novel Targets: The benzoxazole (B165842) moiety present in its structure is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. This suggests that analogs of this compound could be designed to interact with a diverse range of non-traditional targets.
Contribution of this compound Studies to Medicinal Chemistry and Pharmacology Principles
Even as a discontinued (B1498344) compound, the study of this compound, however limited, contributes to the foundational knowledge of medicinal chemistry and pharmacology. Its development and the likely reasons for its discontinuation serve as a case study illustrating key principles of drug discovery:
Structure-Activity Relationships (SAR): The synthesis and evaluation of this compound and its analogs, even if unpublished, would have contributed to the understanding of how chemical structure relates to biological activity for this class of compounds.
Pharmacophore Modeling: The dual activity of this compound as an antihistamine and a local anesthetic provides an interesting example of a single molecule interacting with multiple targets. This can inform the design of pharmacophore models for both classes of drugs.
The "Fail Fast, Fail Cheap" Principle: The apparent discontinuation of this compound underscores the importance of early and rigorous preclinical evaluation to identify compounds that are unlikely to succeed in clinical development, thereby saving resources.
While specific data is scarce, the existence of this compound in chemical and patent literature serves as a data point in the vast landscape of small molecule drug discovery, reminding researchers of the iterative and often challenging path from a chemical entity to a successful therapeutic agent.
Q & A
Q. What are the recommended methods for synthesizing Oxadimedine hydrochloride in laboratory settings?
Methodological Answer: Synthesis of this compound typically involves acid-base reactions under controlled conditions. Key steps include:
- Solvent Selection : Use methanol, water, or isopropanol as primary solvents for dissolving the free base.
- Acidification : Introduce concentrated hydrochloric acid (HCl) dropwise at temperatures between -15°C and -5°C to precipitate the hydrochloride salt.
- Crystallization : Adjust pH to 2.4–3.5, followed by cooling to -12°C to induce crystallization.
- Purification : Filter the precipitate and dry under vacuum at 65–80°C for ≥16 hours.
- Quality Control : Validate purity via HPLC (≥99% purity threshold) using a C18 column and acetonitrile-phosphate buffer mobile phase .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon frameworks. For example, characteristic peaks for amine protons appear at δ 1.5–2.5 ppm in D₂O .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with chlorine content.
- Infrared (IR) Spectroscopy : Identify N-H stretching (3200–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Q. What chromatographic methods are validated for purity assessment of this compound?
Methodological Answer: HPLC is the gold standard for purity analysis:
- Mobile Phase : Acetonitrile/methanol/phosphate buffer (15.8:12.0:72.2) adjusted to pH 7.80 with phosphoric acid .
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Detection : UV at 220 nm for optimal sensitivity.
- Acceptance Criteria : Purity must fall within 97.0–103.0% w/w, with ≤0.1% for individual impurities .
Advanced Research Questions
Q. What experimental approaches resolve contradictory data in impurity profiling of this compound formulations?
Methodological Answer: Discrepancies in impurity identification can be addressed by:
- LC/MS Hybrid Systems : Couple liquid chromatography with tandem MS to isolate and fragment impurities. For example, a Q-TOF instrument can achieve ppm-level mass accuracy for structural assignments .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways. Monitor degradation products using validated stability-indicating methods .
- Statistical Analysis : Apply principal component analysis (PCA) to chromatographic data to distinguish batch-to-batch variability from genuine impurities .
Q. How should researchers design stability-indicating studies for this compound under various storage conditions?
Methodological Answer: Follow ICH Q1A(R2) guidelines:
- Storage Conditions : Test long-term (25°C/60% RH), accelerated (40°C/75% RH), and photolytic (1.2 million lux-hours) stability.
- Analytical Parameters : Monitor potency, impurities, and physicochemical properties (e.g., pH, moisture content) at 0, 3, 6, 9, 12, 18, and 24 months.
- Container Closure : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure.
- Data Interpretation : A ≥5% loss in potency or ≥0.3% increase in impurities indicates instability .
Q. What methodology optimizes dissolution profiles of this compound in preclinical formulation development?
Methodological Answer: Use factorial design to optimize dissolution:
- Variables : Polymer type (e.g., HPMC, PVP), disintegrant concentration (2–5%), and surfactant levels (0.1–1.0%).
- Response Metrics : Dissolve ≥85% within 30 minutes (USP Apparatus II, 50 rpm, 37°C).
- Kinetic Modeling : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models .
- Validation : Cross-verify with in vivo pharmacokinetic studies in rodent models to ensure bioequivalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
